N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PYRIDINE-4-CARBOXAMIDE
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Overview
Description
N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that features a pyrimidine ring substituted with ethoxy groups at the 2 and 4 positions, and a pyridine ring attached to a carboxamide group
Mechanism of Action
Target of Action
N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PYRIDINE-4-CARBOXAMIDE, also known as N-(2,4-diethoxypyrimidin-5-yl)isonicotinamide, has been identified as a promising drug lead for Mycobacterium tuberculosis . This compound is specifically active against M. tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (M. bovis BCG), suggesting that these bacteria are the primary targets of the compound .
Mode of Action
The compound inhibits the growth of M. tuberculosis in liquid cultures in a bacteriostatic manner . It is a prodrug and its anti-mycobacterial activity requires AmiC-dependent hydrolysis . In macrophages, the compound inhibits M. tuberculosis growth in a bactericidal manner .
Biochemical Pathways
The compound inhibits M. tuberculosis growth in macrophages by inducing autophagy . Autophagy is a cellular process that breaks down unnecessary or dysfunctional components, allowing the orderly degradation and recycling of cellular components. In the context of an infection, autophagy can eliminate pathogens.
Pharmacokinetics
The compound’s activity in macrophages suggests it is capable of penetrating these cells and exerting its effects
Result of Action
The compound’s action results in the inhibition of M. tuberculosis growth, both in liquid cultures and within macrophages . This suggests that the compound could have potential therapeutic effects in the treatment of tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PYRIDINE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving ethoxy-substituted precursors.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with the pyrimidine intermediate.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: It may serve as a precursor for the synthesis of herbicides or pesticides.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features a similar pyridine and carboxamide structure but differs in the substitution pattern and the presence of additional pyridine rings.
Pyridine Compounds with Antimicrobial and Antiviral Activities: These compounds share the pyridine ring but have different functional groups that confer specific biological activities.
Uniqueness
N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both ethoxy groups and a carboxamide group. This unique structure can confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-(2,4-diethoxypyrimidin-5-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-3-20-13-11(9-16-14(18-13)21-4-2)17-12(19)10-5-7-15-8-6-10/h5-9H,3-4H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJBWOCMJPDFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NC(=O)C2=CC=NC=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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